TD-0212

AT1 antagonist pKi losartan

TD-0212 is the only single-molecule, orally active dual AT1 antagonist and NEP inhibitor that avoids ACE inhibition, eliminating bradykinin-mediated angioedema risk seen with omapatrilat. Its integrated pharmacophore delivers superior BP reduction in SHR and DOCA-salt models vs. AT1/NEP co-administration. Ideal for ARNI pharmacology, next-gen CV agent screening, or natriuretic peptide pathway studies via urinary cGMP. Choose a validated, publication-proven tool that cannot be replicated by mixing off-the-shelf components.

Molecular Formula C28H34FN3O4S
Molecular Weight 527.7 g/mol
Cat. No. B611266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTD-0212
SynonymsTD-0212;  TD 0212;  TD0212; 
Molecular FormulaC28H34FN3O4S
Molecular Weight527.7 g/mol
Structural Identifiers
SMILESCCC1=C(N(C(=N1)OCC)CC2=C(C=C(C=C2)C3=CC=CC=C3C(=O)O)F)CNC(=O)C(CC(C)C)S
InChIInChI=1S/C28H34FN3O4S/c1-5-23-24(15-30-26(33)25(37)13-17(3)4)32(28(31-23)36-6-2)16-19-12-11-18(14-22(19)29)20-9-7-8-10-21(20)27(34)35/h7-12,14,17,25,37H,5-6,13,15-16H2,1-4H3,(H,30,33)(H,34,35)/t25-/m0/s1
InChIKeyBSJZYWSFNCKCDR-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TD-0212: An Orally Active Dual AT1 Antagonist and Neprilysin Inhibitor (ARNI) for Cardiovascular Research


TD-0212 (compound 35) is an orally active, single-molecule dual pharmacology agent that functions as both an angiotensin II type 1 (AT1) receptor antagonist and a neprilysin (NEP) inhibitor [1]. It belongs to the class of angiotensin receptor-neprilysin inhibitors (ARNIs) and was discovered through the structural merging of losartan (an AT1 antagonist) and thiorphan (a NEP inhibitor) [2]. This compound is intended for preclinical and investigative use in models of hypertension and heart failure, offering a research tool that combines two complementary cardiovascular mechanisms in a single entity .

Why TD-0212 Cannot Be Substituted with Generic AT1 Antagonists or Single-Target NEP Inhibitors


The dual mechanism of TD-0212 is structurally integrated into a single molecule, producing pharmacodynamic effects distinct from co-administration of an AT1 antagonist and a NEP inhibitor or from ACE/NEP dual inhibitors [1]. In the spontaneously hypertensive rat (SHR) model, the combination of valsartan and the NEP inhibitor candoxatril did not produce additional blood pressure lowering beyond valsartan alone, whereas TD-0212 demonstrated comparable efficacy to omapatrilat as a single agent [2]. Furthermore, TD-0212 avoids ACE inhibition, a key differentiator from omapatrilat, which is associated with elevated bradykinin levels and increased angioedema risk [3]. These integrated properties mean that substituting TD-0212 with a mixture of off-the-shelf components fails to replicate its specific pharmacological profile or its favorable safety-related differentiation in preclinical models.

TD-0212: Quantitative Comparator Data vs. Losartan, Valsartan, and Omapatrilat


TD-0212 Demonstrates Higher AT1 Antagonist Potency Than Losartan

TD-0212 exhibits superior AT1 receptor binding affinity compared to the prototypical AT1 antagonist losartan. In a rat pharmacodynamic assay, compounds with pKi values >8.0 inhibited the angiotensin-II pressor response to a similar extent as losartan, and TD-0212's AT1 potency (pKi 8.9) is significantly greater than that of losartan (pKi 8.3) [1].

AT1 antagonist pKi losartan ARNI

TD-0212 Shows Comparable In Vivo Antihypertensive Efficacy to Omapatrilat with an ED10 of 13 mg/kg in SHR Model

In the spontaneously hypertensive rat (SHR) model, TD-0212 produced dose-dependent reductions in mean arterial pressure (MAP). The estimated ED10 (dose required for a 10% reduction in 24h average MAP) for TD-0212 was 13 mg/kg, comparable to omapatrilat (ED10 = 15 mg/kg) and valsartan (ED10 = 17 mg/kg) [1].

hypertension ED10 omapatrilat SHR model

TD-0212 Maintains Antihypertensive Activity in DOCA-Salt Model with ED10 of 44 mg/kg, Comparable to Omapatrilat

In the deoxycorticosterone acetate (DOCA) salt rat model of low-renin hypertension, which is insensitive to ARBs, TD-0212 produced a dose-dependent blood pressure reduction. The ED10 for TD-0212 was 44 mg/kg, comparable to omapatrilat (ED10 = 66 mg/kg) [1].

DOCA-salt hypertension NEP inhibition ED10 omapatrilat

TD-0212 Does Not Increase Tracheal Plasma Extravasation (TPE) at Antihypertensive Doses, Unlike Omapatrilat

The risk of upper airway angioedema was assessed using a rat tracheal plasma extravasation (TPE) model. Omapatrilat produced a robust increase in TPE at low oral subactive doses of 0.3 and 3 mg/kg. In contrast, TD-0212 had no effect on TPE at doses up to 100 mg/kg [1].

angioedema risk TPE omapatrilat safety

TD-0212 Exhibits High Selectivity for NEP over ACE, APP, and ECE-1

TD-0212 is a selective NEP inhibitor. It shows no measurable activity against human ACE or aminopeptidase P (APP) at concentrations up to 10 μM (pIC50 <5.0), and it exhibits 120-fold selectivity for NEP over endothelin-converting enzyme-1 (ECE-1) (pIC50 7.1) [1]. This contrasts with omapatrilat, which potently inhibits both ACE (pIC50 = 10) and APP (pIC50 = 6.7).

selectivity NEP ACE off-target

TD-0212 Shows ~2000-Fold Selectivity for AT1 over AT2 Receptor

TD-0212 is a selective AT1 antagonist, with approximately 2000-fold selectivity for the AT1 receptor (pKi = 8.9) over the AT2 receptor (pKi = 5.6) [1]. This selectivity profile is consistent with other ARBs and ensures that the compound's cardiovascular effects are mediated primarily through AT1 blockade.

AT1 selectivity AT2 receptor binding

TD-0212: Optimal Research and Preclinical Development Applications


Preclinical Investigation of ARNI Mechanisms in Hypertension

TD-0212 is an ideal tool for researchers studying the synergistic effects of AT1 blockade and NEP inhibition on blood pressure regulation. Its validated in vivo efficacy in both renin-dependent (SHR) and renin-independent (DOCA-salt) models [1] allows for comprehensive investigation of ARNI pharmacology across different hypertensive states.

Comparative Safety Studies Focused on Angioedema Risk Mitigation

The compound's clean profile in the rat TPE model, directly contrasted with omapatrilat [1], makes it a critical reference for studies exploring the mechanistic basis of drug-induced angioedema. Researchers can use TD-0212 to dissect the contributions of ACE inhibition versus NEP inhibition to bradykinin-mediated vascular permeability.

Development and Validation of Novel ARNI-Based Therapeutic Strategies

As a single-molecule dual inhibitor, TD-0212 serves as a valuable benchmark for medicinal chemistry efforts aimed at discovering next-generation ARNIs. Its favorable selectivity profile [1] and oral activity provide a strong foundation for structure-activity relationship (SAR) studies and the development of improved compounds.

In Vivo Pharmacodynamic Studies of NEP Inhibition

TD-0212's ability to increase urinary cGMP, a marker of NEP inhibition, by 3.5-fold over vehicle at a 3 mg/kg IV dose [1] makes it a useful tool for researchers investigating the role of natriuretic peptides in cardiovascular and renal physiology. This provides a direct, quantifiable readout of target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for TD-0212

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.